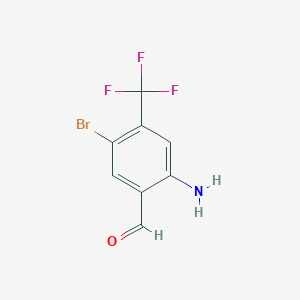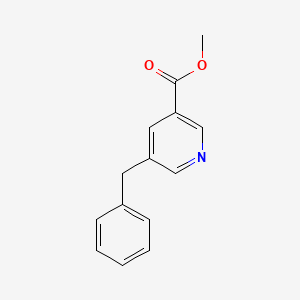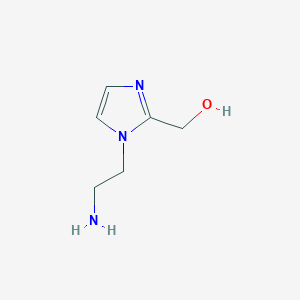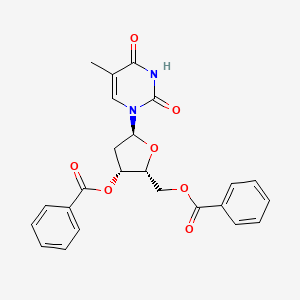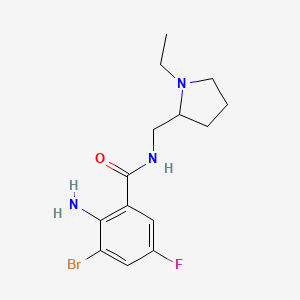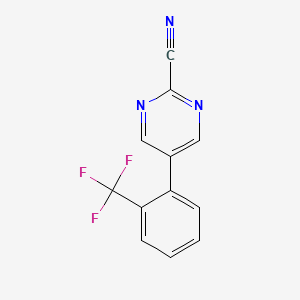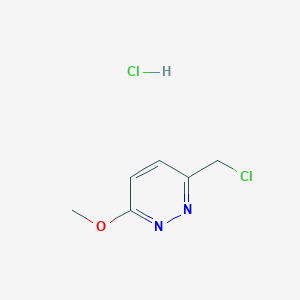
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 2-(bromomethyl)-1-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 5-bromo-2-(bromomethyl)-1-fluoro-3-aminobenzene.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene depends on its chemical reactivity. The presence of electron-withdrawing groups like nitro and fluoro enhances its electrophilicity, making it susceptible to nucleophilic attacks. The bromine atoms facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Another brominated compound used in organic synthesis.
5-Bromo-2-methoxyphenol: Used as an intermediate in the synthesis of pharmaceuticals.
5-Bromo-2-iodopyrimidine: Utilized in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules.
Properties
Molecular Formula |
C7H4Br2FNO2 |
|---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 |
InChI Key |
CQDSHYFNSAVOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)

![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
